4-Formyl-2-methoxyphenyl
Overview
Description
4-Formyl-2-methoxyphenyl is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a glucopyranosiduronic acid moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of hydroxyl groups in glucopyranosiduronic acid, followed by the introduction of the formyl and methoxy groups through selective reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize product yield.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in a hydroxyl group.
Scientific Research Applications
4-Formyl-2-methoxyphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl involves its interaction with specific molecular targets. The formyl and methoxy groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The glucopyranosiduronic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-methoxyphenyl acetate
- 4-Formyl-2-methoxyphenoxy acetic acid
- 4-Formyl-2-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 4-Formyl-2-methoxyphenyl stands out due to its unique combination of functional groups. The presence of the glucopyranosiduronic acid moiety distinguishes it from other formyl and methoxy derivatives, providing distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(26)28-5)32-14-7-6-13(9-22)8-15(14)27-4/h6-9,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHPZBHVIGLWPP-VDRZXAFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747828 | |
Record name | 4-Formyl-2-methoxyphenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704885-44-9 | |
Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-methoxyphenyl, methyl ester, 2,3,4-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704885-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2-methoxyphenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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